molecular formula C17H18N2O2 B8540682 2,2-Dimethyl-4-(2-oxopiperidin-1-yl)-2H-1-benzopyran-6-carbonitrile CAS No. 89080-72-8

2,2-Dimethyl-4-(2-oxopiperidin-1-yl)-2H-1-benzopyran-6-carbonitrile

Cat. No. B8540682
M. Wt: 282.34 g/mol
InChI Key: ODKFDWIFOPPAAL-UHFFFAOYSA-N
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Patent
US04647670

Procedure details

Sodium hydride (170 mg, 80% dispersion in oil) was added to a solution of trans-6-cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-2H-1-benzopyran-3-ol (1.65 g) in anhydrous tetrahydrofuran (25 ml) and the reaction mixture stirred and heated under reflux for 48 hours. Work up as in Example 1, followed by chromatography (chromatotron--2 mm Silica gel HF254 --elution with ethyl acetate at 6 ml/min) gave one fraction (312 mg) which on recrystallisation from ethyl acetate gave the title compound as crystals (66 mg) of m.p. 162°-163° C.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
trans-6-cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-2H-1-benzopyran-3-ol
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][C:12]([CH3:15])([CH3:14])[C@@H:11](O)[C@H:10]([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][C:18]3=[O:23])[C:9]=2[CH:24]=1)#[N:4]>O1CCCC1>[C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][C:12]([CH3:15])([CH3:14])[CH:11]=[C:10]([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][C:18]3=[O:23])[C:9]=2[CH:24]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[H-].[Na+]
Name
trans-6-cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-2H-1-benzopyran-3-ol
Quantity
1.65 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C([C@H]([C@@H](C(O2)(C)C)O)N2C(CCCC2)=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
WASH
Type
WASH
Details
Work up as in Example 1, followed by chromatography (chromatotron--2 mm Silica gel HF254 --elution with ethyl acetate at 6 ml/min)
CUSTOM
Type
CUSTOM
Details
gave one fraction (312 mg) which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(=CC(O2)(C)C)N2C(CCCC2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: CALCULATEDPERCENTYIELD 4.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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